Ivabradine D6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivabradine D6 Hydrochloride is a deuterium-labeled version of Ivabradine Hydrochloride. Ivabradine is a novel heart rate-lowering agent used primarily for the treatment of chronic heart failure and stable angina pectoris. It works by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or vascular tone .
Preparation Methods
The synthesis of Ivabradine D6 Hydrochloride involves the incorporation of deuterium atoms into the Ivabradine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: Deuterium atoms are introduced into the Ivabradine molecule through a deuterium exchange reaction. This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.
Hydrochloride Formation: The deuterated Ivabradine is then reacted with hydrochloric acid to form this compound.
Industrial production methods for this compound are similar to those used for Ivabradine Hydrochloride, with additional steps to incorporate deuterium atoms.
Chemical Reactions Analysis
Ivabradine D6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Ivabradine can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of Ivabradine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of Ivabradine.
Substitution: Ivabradine can undergo substitution reactions where functional groups are replaced with other groups.
Scientific Research Applications
Ivabradine D6 Hydrochloride is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a reference compound in analytical chemistry for studying the pharmacokinetics and metabolism of Ivabradine.
Biology: It is used in biological studies to investigate the effects of heart rate reduction on various physiological processes.
Medicine: this compound is employed in clinical research to understand its therapeutic potential and safety profile in treating heart-related conditions.
Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering drugs
Mechanism of Action
Ivabradine D6 Hydrochloride exerts its effects by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node. This inhibition slows down the diastolic depolarization slope of sinoatrial node cells, leading to a reduction in heart rate. The molecular target of Ivabradine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the If current .
Comparison with Similar Compounds
Ivabradine D6 Hydrochloride is unique compared to other heart rate-lowering agents due to its selective action on the If current without affecting myocardial contractility or vascular tone. Similar compounds include:
Beta-blockers: These drugs reduce heart rate by blocking beta-adrenergic receptors but can have negative inotropic effects.
Calcium channel blockers: These agents lower heart rate by inhibiting calcium influx but can also affect vascular tone and myocardial contractility.
Digoxin: This drug reduces heart rate by increasing vagal tone but has a narrow therapeutic window and potential for toxicity
This compound offers a more favorable side effect profile due to its selective action on the If current, making it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C27H37ClN2O5 |
---|---|
Molecular Weight |
511.1 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i2D3,3D3; |
InChI Key |
HLUKNZUABFFNQS-SNBVEVFOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCN(C)C[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.